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Introduction
T20-M, widely known as Enfuvirtide (brand name Fuzeon®), is a synthetic 36-amino acid

peptide that functions as an HIV fusion inhibitor. It represents the first in its class of

antiretroviral drugs, acting extracellularly to prevent the virus from entering host CD4 cells.

Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope

glycoprotein, which inhibits the conformational changes required for the fusion of the viral and

cellular membranes.[1] Given its peptide nature and parenteral administration, proper solution

preparation and understanding its stability are critical for ensuring its therapeutic efficacy and

safety.

These application notes provide detailed protocols for the preparation of Enfuvirtide solutions,

summarize its stability under various conditions, and outline analytical methods for its

assessment.

Data Presentation: Solution Stability
The stability of reconstituted Enfuvirtide solution is influenced by temperature, light, and

storage duration. The following tables summarize the available quantitative data on its stability.

Table 1: Stability of Reconstituted Enfuvirtide Solution (90 mg/mL) at Various Temperatures

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15584007?utm_src=pdf-interest
https://www.benchchem.com/product/b15584007?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10189269/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature Storage Duration
Remaining
Enfuvirtide (%)

Reference

2-8°C (36-46°F) 24 hours >90% [2]

Room Temperature

(20-25°C)
Unspecified

Less stable than

refrigerated
[3]

37°C 24 hours
<85% (in PBS,

exposed to light)
[3]

Frozen Not Recommended

Potential for physical

and chemical

alteration

[4]

Table 2: Influence of Light on the Stability of Enfuvirtide Solution (10 µg/mL in PBS) at 37°C

Condition Storage Duration
Remaining
Enfuvirtide (%)

Reference

Exposed to Light 24 hours <85% [3]

Protected from Light

(Aluminum Foil)
24 hours

Significantly higher

than light-exposed
[3]

Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Enfuvirtide
Powder
This protocol describes the standard procedure for reconstituting lyophilized Enfuvirtide for

laboratory use.

Materials:

Vial of lyophilized Enfuvirtide (108 mg)

1.1 mL of Sterile Water for Injection (provided with the commercial kit)
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Sterile syringes (3 mL and 1 mL)

Alcohol wipes

Procedure:

Ensure all materials are at room temperature.

Remove the cap from the Enfuvirtide vial and the Sterile Water for Injection vial.

Wipe the rubber stoppers of both vials with an alcohol wipe.

Using the 3 mL sterile syringe, draw up 1.1 mL of Sterile Water for Injection.

Slowly inject the 1.1 mL of Sterile Water for Injection into the Enfuvirtide vial, directing the

stream of water against the side of the vial to minimize foaming.

Do not shake the vial. Gently tap the vial with a fingertip for about 10 seconds to start the

dissolution process.

Gently roll the vial between the palms of your hands to aid dissolution. Avoid vigorous

shaking to prevent foaming and potential degradation of the peptide.

Allow the vial to stand until the powder is completely dissolved. This may take up to 45

minutes.[2]

The final reconstituted solution should be clear, colorless, and free of particulate matter. The

final concentration will be approximately 90 mg/mL.[5]

If not used immediately, store the reconstituted solution in the original vial in a refrigerator at

2-8°C (36-46°F) and use within 24 hours.[2] Before use, allow the refrigerated solution to

return to room temperature.[4]

Protocol 2: Stability Testing of Reconstituted Enfuvirtide
Solution
This protocol outlines a general procedure for assessing the stability of a prepared Enfuvirtide

solution using High-Performance Liquid Chromatography (HPLC).
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Materials:

Reconstituted Enfuvirtide solution (prepared as in Protocol 1)

HPLC system with a UV or fluorescence detector

Reversed-phase C18 column

Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer like phosphate

or formic acid)

Temperature-controlled chambers/incubators

Light-protected (amber) and clear vials

Procedure:

Sample Preparation: Aliquot the freshly reconstituted Enfuvirtide solution into different sets of

vials (clear and light-protected) for storage under various conditions.

Storage Conditions:

Temperature: Store vials at different temperatures, for example, 2-8°C, room temperature

(20-25°C), and an elevated temperature (e.g., 37°C or 40°C).

Light Exposure: For each temperature, store one set of vials exposed to ambient light and

another set protected from light (e.g., wrapped in aluminum foil or in amber vials).

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24

hours).

HPLC Analysis:

Dilute the withdrawn samples to a suitable concentration for HPLC analysis.

Inject the samples into the HPLC system.

Monitor the peak area of the intact Enfuvirtide peak.
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The percentage of remaining Enfuvirtide can be calculated by comparing the peak area at

each time point to the peak area at time zero.

Data Analysis: Plot the percentage of remaining Enfuvirtide against time for each storage

condition to determine the degradation kinetics.

Protocol 3: Forced Degradation Study of Enfuvirtide
Forced degradation studies are essential to identify potential degradation products and

establish the stability-indicating nature of analytical methods.

Materials:

Enfuvirtide solution

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

Temperature-controlled water bath or oven

Photostability chamber

HPLC-MS system for analysis

Procedure:

Acid Hydrolysis: Mix the Enfuvirtide solution with an equal volume of HCl solution. Incubate

at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before

analysis.

Base Hydrolysis: Mix the Enfuvirtide solution with an equal volume of NaOH solution.

Incubate at a controlled temperature for a specified period. Neutralize the solution before

analysis.
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Oxidative Degradation: Mix the Enfuvirtide solution with an equal volume of H₂O₂ solution.

Keep at room temperature for a specified period.

Thermal Degradation: Heat the Enfuvirtide solution at a high temperature (e.g., 70-80°C) for

a specified period.

Photodegradation: Expose the Enfuvirtide solution to light in a photostability chamber

according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS

method to separate and identify the degradation products. One known metabolite is a

deaminated form of the parent drug, referred to as M-20.[6]

Mandatory Visualizations
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Solution Preparation Workflow

Lyophilized Enfuvirtide (108 mg)

Reconstitution
(Gentle rolling, no shaking)

Sterile Water for Injection (1.1 mL)

Complete Dissolution
(up to 45 min)

Final Solution
(90 mg/mL)

Click to download full resolution via product page

Caption: Workflow for the reconstitution of lyophilized Enfuvirtide powder.
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Factors Affecting Enfuvirtide Solution Stability

Reconstituted
Enfuvirtide Solution

Degradation

Temperature Light Exposure Storage Time pH
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Caption: Key factors influencing the stability of reconstituted Enfuvirtide solution.
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Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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